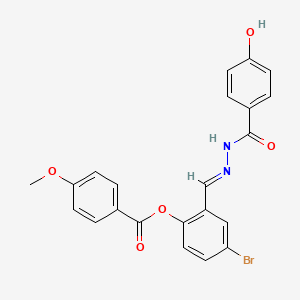
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy and phenylacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of the Benzoyloxy Group: This step involves the esterification of a phenolic compound with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Phenylacetyl Group: This step can be achieved through the acylation of an appropriate hydrazone with phenylacetyl chloride.
Coupling Reactions: The final step involves coupling the intermediate products to form the target compound. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoyloxy and phenylacetyl groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of esterases and hydrolases.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can be hydrolyzed by esterases, releasing benzoic acid and the active hydrazone derivative. This active form can then interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzoyloxy)-2-(2-(phenylacetyl)hydrazono)phenyl benzoate: Similar structure but lacks the carbohydrazonoyl group.
2-(2-(Phenylacetyl)hydrazono)benzoic acid: Lacks the benzoyloxy group.
5-(Benzoyloxy)-2-(phenylacetyl)phenyl benzoate: Lacks the hydrazonoyl group.
Uniqueness
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of both benzoyloxy and phenylacetyl groups along with the carbohydrazonoyl moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
765284-75-1 |
|---|---|
Formule moléculaire |
C29H22N2O5 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
[3-benzoyloxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H22N2O5/c32-27(18-21-10-4-1-5-11-21)31-30-20-24-16-17-25(35-28(33)22-12-6-2-7-13-22)19-26(24)36-29(34)23-14-8-3-9-15-23/h1-17,19-20H,18H2,(H,31,32)/b30-20+ |
Clé InChI |
NLQYJCYAJSEGIF-TWKHWXDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
